Norethandrolone

Descripción

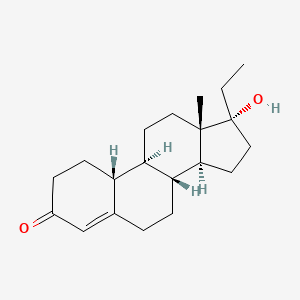

Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHCJEIGTNNEMY-XGXHKTLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023379 |

Source

|

| Record name | Norethandrolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-78-8 |

Source

|

| Record name | Norethandrolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethandrolone [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethandrolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NORETHANDROLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NORETHANDROLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norethandrolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norethandrolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHANDROLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7W01638W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Norethandrolone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for norethandrolone (17α-ethyl-19-nortestosterone), a synthetic anabolic-androgenic steroid. The document details the primary synthetic route, experimental protocols for key reactions, quantitative data, and relevant biological context for research applications.

Introduction

This compound is a 17α-alkylated anabolic steroid derived from 19-nortestosterone.[1] It was one of the first synthetic anabolic steroids developed with a favorable separation of anabolic and androgenic effects.[1] For research purposes, a reliable and well-documented synthesis pathway is crucial. This guide outlines a common and effective synthetic route commencing from estradiol methyl ether, a readily available steroid precursor. The synthesis involves three key transformations: a Birch reduction to create the 19-nor steroid core, an Oppenauer oxidation to establish the requisite ketone functionality at C-3, and a Grignard reaction to introduce the characteristic 17α-ethyl group. An alternative final step involving the catalytic hydrogenation of norethisterone is also discussed.

Core Synthesis Pathway

The primary pathway for the synthesis of this compound can be logically divided into three main stages, starting from estradiol 3-methyl ether.

Experimental Workflow Overview

The general workflow for the synthesis involves a sequence of reaction, workup, and purification steps for each stage of the pathway.

References

A Deep Dive into the Anabolic Mechanisms of Norethandrolone in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Norethandrolone, a synthetic anabolic-androgenic steroid (AAS), has historically been recognized for its potent muscle-building properties.[1] This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its anabolic effects on skeletal muscle cells. It is designed to be a comprehensive resource, detailing the molecular signaling pathways, summarizing quantitative data, and providing detailed experimental protocols relevant to the study of this compound.

Core Mechanism of Action: Androgen Receptor-Mediated Anabolism

The primary mechanism of action for this compound in skeletal muscle is mediated by its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][2][3] This interaction initiates a cascade of molecular events that ultimately lead to an increase in muscle protein synthesis and the promotion of muscle growth (hypertrophy).

Genomic Signaling Pathway

The classical and most well-understood pathway of this compound action is the genomic pathway, which involves the modulation of gene expression.[2]

-

Ligand Binding and Receptor Activation: this compound, being a lipophilic molecule, diffuses across the cell membrane of skeletal muscle cells and binds to the androgen receptor located in the cytoplasm.[2] This binding induces a conformational change in the AR, leading to its activation.[2]

-

Nuclear Translocation: The activated this compound-AR complex then translocates into the nucleus.[2]

-

DNA Binding and Gene Transcription: Within the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[2] This binding event recruits co-activator proteins and initiates the transcription of genes involved in muscle protein synthesis and other anabolic processes.[2]

-

Increased Protein Synthesis: The resulting increase in messenger RNA (mRNA) transcripts leads to the synthesis of more proteins, such as actin and myosin, which are the fundamental components of muscle fibers. This ultimately results in an increase in muscle fiber size and strength.[1][2]

-

Enhanced Nitrogen Retention: this compound also promotes a positive nitrogen balance within the muscle cells by increasing nitrogen retention, a key component of amino acids, the building blocks of protein.[1][2] This further contributes to the anabolic environment.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects that do not directly involve gene transcription.[4] These actions are often initiated at the cell membrane and involve the activation of second messenger signaling cascades. While specific research on this compound's non-genomic actions in skeletal muscle is limited, the general mechanisms for androgens include:

-

Activation of Kinase Cascades: Androgens can rapidly activate signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade, which can influence various cellular processes, including cell growth and differentiation.[5]

-

Modulation of Intracellular Calcium: Some studies suggest that androgens can induce rapid changes in intracellular calcium levels, which is a critical regulator of muscle contraction and signaling.[4]

Further research is required to fully elucidate the specific non-genomic signaling pathways activated by this compound in skeletal muscle cells.

Role of Satellite Cells and Myogenic Regulatory Factors

The anabolic effects of this compound are also intricately linked to the activity of satellite cells, which are the resident stem cells of skeletal muscle. Anabolic steroids, including the related compound nandrolone, have been shown to increase the number of satellite cells.[6]

-

Satellite Cell Activation and Proliferation: this compound is believed to stimulate the activation and proliferation of satellite cells. These activated satellite cells can then fuse with existing muscle fibers, donating their nuclei and contributing to muscle fiber hypertrophy.

-

Myogenic Regulatory Factors (MRFs): The process of satellite cell differentiation is controlled by a family of transcription factors known as myogenic regulatory factors (MRFs), which include MyoD, Myf5, myogenin, and MRF4.[7][8] Androgens can modulate the expression of these MRFs, thereby influencing the progression of myogenesis.[9] For instance, androgens have been shown to stimulate the proliferation of C2C12 myoblasts and accelerate their differentiation into myotubes.[9]

Modulation of Myostatin and IGF-1 Signaling Pathways

The anabolic effects of this compound are likely amplified by its interaction with other key regulatory pathways in skeletal muscle.

-

Myostatin Inhibition: Myostatin is a negative regulator of muscle growth. Some studies suggest that anabolic steroids can increase the expression of follistatin, a myostatin-binding protein that inhibits myostatin activity.[10][11] By indirectly suppressing the inhibitory effects of myostatin, this compound may further promote muscle growth.

-

IGF-1 Signaling: Insulin-like growth factor-1 (IGF-1) is a potent stimulator of muscle protein synthesis and hypertrophy.[12] There is evidence of crosstalk between androgen and IGF-1 signaling pathways, suggesting that androgens may enhance the anabolic effects of IGF-1 in skeletal muscle.[13]

Quantitative Data Summary

| Parameter | Compound(s) | Observation | Reference |

| Androgen Receptor Binding Affinity (Relative to Methyltrienolone) | 19-Nortestosterone (Nandrolone) | RBA < Methyltrienolone | [14] |

| Methenolone | RBA < 19-Nortestosterone | [14] | |

| Testosterone | RBA < Methenolone | [14] | |

| Muscle Mass Increase | Nandrolone Decanoate | ~22% increase in pectoralis mass in chickens | [15] |

| Muscle Fiber Diameter Increase | Nandrolone Decanoate | ~24% increase in fiber diameter in chickens | [15] |

| Protein Synthesis Rate | Nandrolone Decanoate | Significantly elevated in gastrocnemius muscle of mice | [16] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound in skeletal muscle cells.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Methodology: A competitive radioligand binding assay is commonly used.

-

Preparation of Cytosol:

-

Skeletal muscle tissue (e.g., from rat levator ani muscle) is homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the androgen receptors.

-

-

Competitive Binding:

-

A constant concentration of a radiolabeled androgen (e.g., [³H]-methyltrienolone) is incubated with the cytosol in the presence of increasing concentrations of unlabeled this compound.

-

Incubations are carried out at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Dextran-coated charcoal or hydroxylapatite is used to separate the receptor-bound radioligand from the free radioligand.

-

-

Quantification:

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. This is then used to calculate the binding affinity (Ki).

-

C2C12 Myoblast Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes.

Methodology:

-

Cell Culture:

-

Mouse C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).

-

-

Induction of Differentiation:

-

When cells reach confluence, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce myogenesis.

-

-

This compound Treatment:

-

Cells are treated with various concentrations of this compound dissolved in a suitable vehicle (e.g., ethanol) during the differentiation process.

-

-

Assessment of Differentiation:

-

Morphological Analysis: Myotube formation is observed and quantified using microscopy. The fusion index (percentage of nuclei within myotubes) can be calculated.

-

Biochemical Markers: The activity of creatine kinase (CK), an enzyme that increases during muscle differentiation, can be measured.[9][17]

-

Protein Expression: The expression of muscle-specific proteins, such as myosin heavy chain (MHC), is analyzed by immunofluorescence or Western blotting.

-

Western Blotting for Myogenic Regulatory Factors

Objective: To determine the effect of this compound on the protein expression of MRFs.

Methodology:

-

Cell or Tissue Lysis:

-

C2C12 cells or skeletal muscle tissue treated with this compound are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

-

Protein Quantification:

-

The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for MyoD, myogenin, or other MRFs.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection and Analysis:

-

A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

-

The intensity of the bands corresponding to the MRFs is quantified and normalized to a loading control (e.g., β-actin or GAPDH).[18]

-

Conclusion

The anabolic action of this compound in skeletal muscle cells is a multifaceted process primarily driven by its interaction with the androgen receptor. The classical genomic pathway, leading to increased protein synthesis, is the central mechanism. However, the modulation of satellite cell activity, myogenic regulatory factors, and crosstalk with other key signaling pathways like myostatin and IGF-1, all contribute to the overall hypertrophic effect. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other anabolic agents, which is crucial for both understanding their physiological effects and for the development of novel therapeutics for muscle-wasting conditions.

References

- 1. revvity.com [revvity.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular targets of androgen signaling that characterize skeletal muscle recovery and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A six-month evaluation of an anabolic drug, this compound, in underweight persons. I. Weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of follistatin and myostatin propeptide by anabolic steroids and gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 12. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of GH and IGF-I in Mediating Anabolic Effects of Testosterone on Androgen-Responsive Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]

- 15. Activation of Skeletal Muscle Satellite Cells by a Device Simultaneously Applying High-Intensity Focused Electromagnetic Technology and Novel RF Technology: Fluorescent Microscopy Facilitated Detection of NCAM/CD56 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

In Vitro Effects of Norethandrolone on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethandrolone, a synthetic 17α-alkylated anabolic-androgenic steroid (AAS) derived from 19-nortestosterone, exerts its biological effects primarily by modulating gene expression.[1][2] As an agonist of the androgen receptor (AR), it initiates a cascade of molecular events that alter the transcriptional landscape of target cells, leading to anabolic and androgenic outcomes.[3] This technical guide provides an in-depth overview of the molecular mechanisms of this compound, detailed protocols for studying its effects on gene expression in vitro, and a framework for data interpretation. While high-throughput in vitro gene expression data specific to this compound is limited in publicly available literature, this guide utilizes data from the closely related steroid nandrolone as a proxy to illustrate the anticipated biological impact and data structure. This document serves as a comprehensive resource for researchers designing and executing experiments to investigate the genomic effects of this compound and related compounds.

Core Signaling Pathway: The Androgen Receptor

The primary mechanism of this compound involves its function as an agonist for the androgen receptor, a ligand-inducible nuclear transcription factor.[2][3] Upon entering the cell, this compound binds to the AR located in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs). The activated this compound-AR complex then dimerizes and translocates into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[1] This binding event recruits co-activators and the general transcriptional machinery, leading to the initiation of target gene transcription and subsequent protein synthesis, which manifests as the physiological effects of the steroid.[1][4]

Data Presentation: Gene Expression Changes

Table 1: Representative Genes Upregulated by Nandrolone in Denervated Muscle

| Gene Symbol | Gene Name | Fold Change (Approx.) | Primary Function |

| Igf1 | Insulin-like growth factor 1 | > 2.0 | Promotes muscle growth and proliferation |

| Myog | Myogenin | > 1.8 | Myogenic differentiation |

| MyoD1 | Myogenic differentiation 1 | > 1.5 | Master regulator of muscle development |

| ApoD | Apolipoprotein D | > 2.5 | Lipid transport, potential neuroprotection |

| Fos | Fos proto-oncogene, AP-1 transcription factor | > 2.0 | Cell proliferation, differentiation, survival |

Data compiled and adapted from studies on nandrolone, a related 19-nortestosterone derivative, in in vivo models.[4][5]

Table 2: Representative Genes Downregulated by Nandrolone in Denervated Muscle

| Gene Symbol | Gene Name | Fold Change (Approx.) | Primary Function |

| Foxo1 | Forkhead box protein O1 | < 0.5 | Promotes muscle atrophy (atrogenes) |

| Trim63 | Tripartite motif containing 63 (MuRF1) | < 0.6 | Ubiquitin ligase, muscle atrophy |

| Fbxo32 | F-box protein 32 (Atrogin-1) | < 0.6 | Ubiquitin ligase, muscle atrophy |

| Rcan2 | Regulator of calcineurin 2 | < 0.7 | Inhibitor of calcineurin signaling |

| Redd2 | Regulated in development and DNA damage 2 | < 0.5 | Inhibitor of mTOR signaling |

Data compiled and adapted from studies on nandrolone, a related 19-nortestosterone derivative, in in vivo models.[5]

Experimental Protocols

To rigorously assess the in vitro effects of this compound on gene expression, a series of well-defined experimental procedures are required. The following protocols provide a comprehensive workflow from cell culture to data analysis.

General Experimental Workflow

The overall process involves culturing an appropriate cell line, preparing it for androgen treatment, exposing the cells to this compound, harvesting the RNA, and finally, analyzing the gene expression changes using techniques like RT-qPCR or RNA-Sequencing.

Protocol 1: Cell Culture and Treatment

This protocol is designed for adherent cells, such as C2C12 myoblasts (for anabolic effects) or LNCaP prostate cancer cells (androgen-responsive).

Materials:

-

Selected cell line (e.g., C2C12, ATCC CRL-1772)

-

Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)

-

Hormone-Deprivation Medium (HDM): Phenol red-free DMEM with 5-10% Charcoal-Stripped Serum (CSS)

-

This compound (CAS 52-78-8)

-

Vehicle (e.g., DMSO, ethanol)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Culture cells in GM at 37°C and 5% CO2. Seed cells into 6-well plates at a density that will achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[2]

-

Hormone Deprivation: Aspirate GM and wash cells once with sterile PBS. Replace GM with HDM to minimize the influence of exogenous androgens from the serum. Incubate for 24-48 hours.[2]

-

Preparation of Treatment Media: Prepare a stock solution of this compound in the chosen vehicle. Create serial dilutions in HDM to achieve final treatment concentrations (e.g., 1 nM, 10 nM, 100 nM). Prepare a vehicle control with the same final vehicle concentration.

-

Treatment: Aspirate the HDM from the cells and add the prepared treatment or vehicle control media to the appropriate wells.

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) to allow for transcriptional changes.[3]

-

Harvesting: After incubation, aspirate the media, wash cells with ice-cold PBS, and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quality Control

Materials:

-

TRIzol™ Reagent or commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)

-

Spectrophotometer (e.g., NanoDrop)

-

Bioanalyzer (optional, for RNA integrity)

Procedure:

-

Cell Lysis: Add 1 mL of TRIzol™ Reagent directly to each well of the 6-well plate. Scrape the cells and pipette the lysate into a microcentrifuge tube.[2]

-

RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction method (e.g., phenol-chloroform extraction or column-based purification).

-

RNA Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.[2]

-

RNA Integrity Check (Optional but Recommended): Assess RNA integrity by determining the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN > 8.5 is recommended for RNA-seq.[6]

Protocol 3: Gene Expression Analysis by RT-qPCR

Materials:

-

cDNA Reverse Transcription Kit

-

SYBR Green or TaqMan qPCR Master Mix

-

Validated primers for target genes (e.g., IGF1, MYOD1, FBXO32) and housekeeping genes (e.g., GAPDH, ACTB)

-

Real-Time PCR System

Procedure:

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[2]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers, and diluted cDNA.

-

Real-Time PCR: Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[2]

-

Data Analysis: Calculate the relative expression of target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the expression of a stable housekeeping gene and relative to the vehicle-treated control group.

Conclusion

This compound modulates cellular function by acting as a potent agonist of the androgen receptor, directly initiating a genomic signaling cascade that alters the expression of a wide array of genes. While direct in vitro transcriptomic data for this compound is scarce, the established mechanism of action and data from analogous compounds like nandrolone provide a strong foundation for investigation. The protocols detailed in this guide offer a robust framework for researchers to explore the specific gene targets of this compound in various cell systems. Such studies are critical for elucidating the precise molecular underpinnings of its anabolic effects and potential off-target activities, thereby informing future drug development and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Microarray coupled to quantitative RT-PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-competitive androgen receptor inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RNA sequencing data of human prostate cancer cells treated with androgens - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Analysis of Norethandrolone's Anabolic to Androgenic Ratio: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anabolic to androgenic ratio of Norethandrolone (17α-ethyl-19-nortestosterone). It synthesizes historical data with modern standardized methodologies to offer a detailed perspective for research, drug development, and scientific evaluation. This document includes quantitative data from foundational studies, detailed experimental protocols for the assessment of anabolic and androgenic activities, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The anabolic and androgenic potencies of this compound have been primarily determined through preclinical studies in rodent models, most notably through the Hershberger assay. This assay quantifies the myotrophic (anabolic) and androgenic effects of a substance by measuring the weight changes in specific muscles and androgen-dependent tissues, respectively.

The foundational research by Saunders and Drill in 1956 provided the initial quantitative assessment of this compound's anabolic and androgenic properties. The data from their studies, which established this compound as the first synthetic steroid with a favorable separation of anabolic and androgenic effects, are summarized below.[1] The anabolic activity is typically measured by the response of the levator ani muscle, while the androgenic activity is assessed by the response of the seminal vesicles and ventral prostate.

| Compound | Administration Route | Anabolic (Myotrophic) Activity (Levator Ani Response) | Androgenic Activity (Seminal Vesicle/Ventral Prostate Response) | Anabolic to Androgenic Ratio |

| Testosterone Propionate | Subcutaneous | 100 (Reference) | 100 (Reference) | 1:1 |

| This compound | Oral | Similar to Testosterone Propionate | Approximately 1/16th that of Testosterone Propionate | ~16:1 |

| This compound | Subcutaneous | Potent Myotrophic Effects | Weak Androgenic Effects | High |

Note: The exact numerical ratios can vary based on the specific experimental design, including the animal strain, age, and duration of the study. The data from Saunders and Drill (1956) demonstrated a significant dissociation between the anabolic and androgenic effects of this compound compared to testosterone propionate.

Experimental Protocols

The determination of the anabolic to androgenic ratio of this compound relies on specific and standardized experimental protocols. The following sections detail the historical methodology used in the foundational studies and the modern, standardized Hershberger assay.

Historical Myotrophic and Androgenic Assay (Based on Saunders and Drill, 1956)

This protocol outlines the methodology employed in the original studies that characterized the anabolic and androgenic effects of this compound.

Objective: To determine the relative myotrophic (anabolic) and androgenic potencies of this compound compared to a reference standard (e.g., testosterone propionate).

Animal Model:

-

Species: Male rats (specific strain as available, e.g., Sprague-Dawley).

-

Age: Immature, typically around 21-23 days old at the start of the experiment.

-

Preparation: The animals are castrated to remove the endogenous source of androgens. A post-castration period of approximately 7-10 days is allowed for the androgen-dependent tissues to regress to a baseline state.

Experimental Groups:

-

Control Group: Castrated rats receiving the vehicle (e.g., corn oil) only.

-

Reference Standard Group(s): Castrated rats receiving various doses of testosterone propionate.

-

Test Compound Group(s): Castrated rats receiving various doses of this compound.

Procedure:

-

Dosing: The test and reference compounds are administered daily for a period of 7 to 10 days. Administration can be via subcutaneous injection or oral gavage, depending on the compound's properties and the study's objectives.

-

Necropsy: On the day after the final dose, the animals are euthanized.

-

Tissue Dissection and Weighing: The following tissues are carefully dissected, cleared of any adhering fat or connective tissue, and weighed to the nearest 0.1 mg:

-

Anabolic Indicator: Levator ani muscle.

-

Androgenic Indicators: Seminal vesicles and ventral prostate.

-

-

Data Analysis: The mean organ weights for each group are calculated. The potencies of the test compound are determined by comparing the dose-response curves for the increases in the weights of the levator ani muscle (anabolic effect) and the seminal vesicles/ventral prostate (androgenic effect) against the reference standard.

Modern Standardized Hershberger Bioassay (OECD Test Guideline 441)

The Organisation for Economic Co-operation and Development (OECD) has established a standardized guideline for the Hershberger bioassay to ensure reproducibility and reliability of results for screening chemicals for androgenic and anti-androgenic properties.

Objective: To evaluate the ability of a chemical to elicit biological activities consistent with androgen agonists, antagonists, or 5α-reductase inhibitors.

Animal Model:

-

Species: Peripubertal male rats (castrated).

-

Age: Castration is performed on postnatal day 42. Dosing begins on postnatal day 49.

Experimental Groups:

-

Vehicle Control: Castrated rats receiving the vehicle only.

-

Reference Androgen: Castrated rats receiving a reference androgen (e.g., testosterone propionate).

-

Test Substance Groups: At least two dose levels of the test substance administered to castrated rats.

-

For anti-androgenicity assessment, groups are co-administered the test substance and a reference androgen.

Procedure:

-

Dosing: Daily administration of the test substance for 10 consecutive days via oral gavage or subcutaneous injection.

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

-

Tissue Dissection and Weighing: The following five androgen-dependent tissues are excised and weighed:

-

Ventral prostate

-

Seminal vesicles (including coagulating glands and their fluids)

-

Levator ani-bulbocavernosus muscle complex

-

Paired Cowper's glands

-

Glans penis

-

-

Data Analysis: A statistically significant increase in the weight of at least two of the five target tissues in the test group compared to the vehicle control group is considered a positive androgenic response. The anabolic to androgenic ratio is determined by comparing the relative increases in the levator ani-bulbocavernosus muscle weight to the weights of the other androgen-dependent tissues.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for determining the anabolic to androgenic ratio.

Androgen Receptor Signaling Pathway

This compound, like other anabolic-androgenic steroids, exerts its effects primarily through the androgen receptor (AR). The binding of this compound to the AR initiates a cascade of molecular events leading to changes in gene expression and protein synthesis.

Experimental Workflow of the Hershberger Assay

The Hershberger assay follows a structured workflow from animal preparation to data analysis to determine the anabolic and androgenic properties of a compound.

Conclusion

The analysis of this compound's anabolic to androgenic ratio, primarily established through the foundational work of Saunders and Drill (1956) and corroborated by the principles of the modern standardized Hershberger assay, demonstrates a significant and favorable dissociation of its anabolic and androgenic effects.[1] The compound exhibits potent myotrophic activity with considerably weaker androgenic properties compared to testosterone. This technical guide provides researchers and drug development professionals with the essential quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks to facilitate a comprehensive understanding of this compound's pharmacological profile. The provided protocols and pathways serve as a valuable resource for the design of future studies and the evaluation of novel anabolic agents.

References

Molecular structure and functional groups of Norethandrolone

An In-Depth Technical Guide to the Molecular Structure and Functional Groups of Norethandrolone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as 17α-ethyl-19-nortestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1][2] First synthesized in 1953 and introduced for medical use in 1956, it was one of the initial AAS developed to exhibit a favorable separation of anabolic (muscle-building) and androgenic (masculinizing) effects.[1] Medically, it has been used to promote muscle growth in conditions of muscle wasting, treat severe burns, and manage aplastic anemia.[1] Its mechanism of action is centered on its function as an agonist for the androgen receptor (AR).[1][2] This guide provides a detailed examination of its molecular structure, key functional groups, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Molecular Structure and Functional Groups

This compound is a member of the estrane class of steroids, characterized by the absence of a methyl group at the C-19 position, a feature it shares with its parent compound, nandrolone. Its chemical structure is formally designated as (8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one.[3]

The key functional groups that define its structure and activity are:

-

α,β-Unsaturated Ketone: Located in the A-ring (a ketone at C-3 and a double bond between C-4 and C-5), this group is crucial for androgen receptor binding and activation.

-

Tertiary Hydroxyl Group (17β-OH): A hydroxyl group at the C-17 beta position is common to active androgens and is essential for receptor interaction.

-

17α-Ethyl Group: The addition of an ethyl group at the C-17 alpha position sterically hinders metabolic oxidation of the 17β-hydroxyl group, conferring oral bioavailability to the molecule. This modification is also associated with potential hepatotoxicity.[1]

-

19-Nor Structure: The absence of the C-19 methyl group (present in testosterone) is believed to alter the anabolic-to-androgenic ratio, generally favoring anabolic activity.

Below is a diagram illustrating the core steroid structure with its functional groups highlighted.

Caption: Molecular structure of this compound with key functional groups.

Quantitative Data

The following tables summarize the key physicochemical and biological properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₀H₃₀O₂ | [3][4] |

| Molecular Weight | 302.5 g/mol | [3][5] |

| CAS Number | 52-78-8 | [3][4][5] |

| Melting Point | 140-141 °C | [ ] |

| UV Absorption Max (λmax) | 242 nm (in Ethanol) | [5] |

| Solubility | Soluble in ethanol, acetonitrile (1 mg/mL), ether, benzene. Insoluble in water. |[5], [ ] |

Table 2: Biological Activity Profile

| Parameter | Value / Description | Reference(s) |

|---|---|---|

| Mechanism of Action | Androgen Receptor (AR) Agonist | [1][2][6] |

| Anabolic:Androgenic Ratio | Reported ratios vary significantly in literature, ranging from ~1:1 to 20:1 relative to testosterone benchmarks. This highlights the challenge of translating animal model data to precise human effects. | [1] |

| Androgen Receptor Binding | Binds to and activates the androgen receptor. Specific quantitative binding affinity data (e.g., IC₅₀, RBA) is not consistently reported in the literature. A related compound, 17α-allyl-19-nortestosterone, showed ~4.5% the binding affinity of testosterone for the AR. | [2][7][8] |

| Other Receptor Activity | Exhibits strong progestogenic activity. | [1] |

| Metabolism | Can be converted by aromatase into the potent estrogen, ethylestradiol. |[1] |

Signaling Pathway

This compound exerts its primary anabolic and androgenic effects by activating the androgen receptor signaling cascade. Upon entering a target cell (e.g., a muscle fiber), it binds to the androgen receptor (AR) located in the cytoplasm. This binding event induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs). The activated this compound-AR complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and other anabolic processes.

Caption: Simplified signaling pathway of this compound via the Androgen Receptor.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is based on the method of catalytic hydrogenation of 17α-ethynyl-19-nortestosterone (norethindrone).

Objective: To reduce the 17α-ethynyl group of the starting material to a 17α-ethyl group to yield this compound.

Materials:

-

17α-ethynyl-19-nortestosterone (Starting Material)

-

Palladium on charcoal (Pd/C) catalyst (e.g., 5% or 10%)

-

Anhydrous solvent (e.g., ethanol, ethyl acetate, or benzene)

-

Hydrogen gas (H₂) source with pressure regulator

-

Parr hydrogenation apparatus or similar pressure reactor

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Büchner funnel with Celite® or similar filter aid)

-

Rotary evaporator

-

Chromatography supplies (Silica gel, solvents for elution)

-

Recrystallization solvents (e.g., methanol, ethyl acetate)

Procedure:

-

Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Add the starting material, 17α-ethynyl-19-nortestosterone, and the chosen solvent to the reactor vessel.

-

Catalyst Addition: Under an inert atmosphere (to prevent premature reaction or fire hazard), carefully add the Pd/C catalyst. The catalyst loading is typically 5-10% by weight relative to the starting material.

-

Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., Nitrogen) to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-4 atm). Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

-

Reaction Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully removed, filtered, and analyzed by TLC or LC-MS to check for the disappearance of the starting material. The reaction is exothermic and may require cooling.

-

Work-up: Once the reaction is complete, depressurize the reactor and purge again with inert gas.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; keep it wet with solvent during handling and disposal.

-

Purification:

-

Concentrate the filtrate using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude solid via column chromatography on silica gel.

-

Perform a final purification by recrystallizing the product from a suitable solvent, such as methanol or ethyl acetate, to yield pure this compound crystals.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as Melting Point determination, Mass Spectrometry, NMR, and IR spectroscopy.

Protocol: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the detection and quantification of this compound in a biological matrix (e.g., urine, plasma).

Objective: To extract, identify, and quantify this compound from a complex biological sample.

Materials:

-

Biological sample (e.g., 1-2 mL urine)

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or another steroid like methyltestosterone-d₃)

-

Buffer (e.g., sodium acetate or phosphate buffer)

-

Hydrolyzing enzyme (e.g., β-glucuronidase from E. coli or H. pomatia)

-

Extraction solvent (e.g., tert-butyl methyl ether (MTBE) or ethyl acetate)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

-

LC-MS/MS system with an appropriate ionization source (APCI or ESI)

-

Reversed-phase LC column (e.g., C18, 1.8-3.5 µm particle size)

-

LC-grade solvents (e.g., methanol, acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the biological sample into a clean tube.

-

Add a known amount of the Internal Standard solution.

-

Add buffer to adjust the pH (typically to ~5-7 for enzymatic hydrolysis).

-

Add the β-glucuronidase enzyme solution, vortex, and incubate (e.g., at 50-60°C for 1-3 hours) to deconjugate glucuronidated metabolites back to the parent steroid.

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add 3-5 mL of an immiscible organic solvent (e.g., MTBE), vortex vigorously for 1-2 minutes, and centrifuge to separate the layers. Transfer the upper organic layer to a new tube. Repeat the extraction for better recovery.

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge with methanol and then water/buffer. Load the hydrolyzed sample onto the cartridge. Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove interferences. Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen, typically at 40-50°C.

-

Reconstitute the dry residue in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water). Vortex to ensure the analyte is fully dissolved.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column using a gradient elution profile with mobile phases typically consisting of water and methanol/acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to aid ionization.

-

Detect the analyte using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for this compound and one for the internal standard to ensure unambiguous identification and accurate quantification.

-

Caption: General experimental workflow for the analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C20H30O2 | CID 5858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. KEGG DRUG: this compound [genome.jp]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. 17α-Allyl-19-nortestosterone - Wikipedia [en.wikipedia.org]

Norethandrolone's Interaction with the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of norethandrolone for the androgen receptor (AR), a critical interaction that underpins its anabolic and androgenic effects. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for assessing binding affinity, and a visualization of the associated signaling pathway.

Quantitative Binding Affinity of this compound and Related Androgens

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Tissue Source | Reference |

| Methyltrienolone (MT) | 100 | Rat Skeletal Muscle & Prostate | [1][2] |

| 19-Nortestosterone (Nandrolone) | > Testosterone | Rat Skeletal Muscle & Prostate | [1][2] |

| Testosterone | < 19-Nortestosterone | Rat Skeletal Muscle & Prostate | [1][2] |

| Dihydrotestosterone (DHT) | Higher in prostate than muscle | Rat Skeletal Muscle & Prostate | [1][2] |

This compound is 17α-ethyl-19-nortestosterone, a derivative of nandrolone. The binding affinity of nandrolone is noted to be greater than that of testosterone, suggesting a strong interaction with the androgen receptor.

Experimental Protocol: Competitive Androgen Receptor Binding Assay

To quantitatively determine the binding affinity of a compound like this compound for the androgen receptor, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a detailed methodology based on established practices in the field.

I. Objective

To determine the in vitro binding affinity of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.

II. Materials and Reagents

-

Androgen Receptor Source: Cytosol isolated from the prostate of castrated male rats or a recombinant human androgen receptor.

-

Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

-

Test Compound: this compound.

-

Non-radiolabeled Competitor (for non-specific binding): High concentration of unlabeled R1881.

-

Assay Buffer: Tris-HCl buffer with additives such as EDTA, dithiothreitol (DTT), and glycerol to maintain receptor stability.

-

Scintillation Cocktail.

-

96-well plates.

-

Liquid scintillation counter.

III. Experimental Procedure

-

Preparation of Androgen Receptor:

-

Homogenize rat prostate tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed to obtain the cytosol (supernatant), which contains the androgen receptor.

-

Determine the protein concentration of the cytosol preparation.

-

-

Assay Setup (in 96-well plates):

-

Total Binding: Incubate the androgen receptor preparation with the radioligand ([³H]-R1881).

-

Non-specific Binding: Incubate the androgen receptor preparation with the radioligand and a high concentration of unlabeled R1881.

-

Competitive Binding: Incubate the androgen receptor preparation with the radioligand and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the plates at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a separation matrix (e.g., dextran-coated charcoal or hydroxyapatite) to each well to adsorb the unbound radioligand.

-

Centrifuge the plates to pellet the separation matrix with the bound ligand.

-

-

Quantification:

-

Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

IV. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 Value: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value is an indicator of the binding affinity of this compound for the androgen receptor.

Visualizing the Androgen Receptor Signaling Pathway and Experimental Workflow

To further elucidate the context of this compound's interaction with the androgen receptor, the following diagrams, generated using the DOT language, illustrate the canonical androgen receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

Caption: this compound binds to the androgen receptor in the cytoplasm, leading to a cascade of events that culminates in the modulation of gene expression in the nucleus.

Caption: A typical workflow for a competitive androgen receptor binding assay, from reagent preparation to data analysis.

References

An In-depth Technical Guide on the Early Clinical Studies and Therapeutic Uses of Norethandrolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethandrolone, a synthetic anabolic-androgenic steroid (AAS), emerged in the mid-20th century as a promising therapeutic agent for a variety of conditions characterized by catabolism and tissue wasting. As a derivative of nandrolone, it was developed with the aim of maximizing anabolic effects—such as the promotion of protein synthesis and muscle growth—while minimizing androgenic side effects. This technical guide provides a comprehensive overview of the early clinical studies that shaped our understanding of this compound's therapeutic potential and delves into the experimental protocols and signaling pathways that underpin its activity.

Mechanism of Action

This compound, like other AAS, primarily exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1] The binding of this compound to the AR initiates a cascade of molecular events that ultimately modulate gene expression in target tissues, including skeletal muscle and bone.[1]

Genomic Signaling Pathway

The canonical mechanism of action for this compound is through the genomic signaling pathway. Upon entering the cell, this compound binds to the AR in the cytoplasm, leading to a conformational change in the receptor and its dissociation from heat shock proteins.[1] This activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[1] This binding event recruits co-regulatory proteins and initiates the transcription of genes involved in protein synthesis, leading to muscle hypertrophy and increased nitrogen retention.[1]

Non-Genomic Signaling Pathways

Emerging research has revealed that androgens can also elicit rapid biological responses through non-genomic signaling pathways that do not directly involve gene transcription. These pathways are initiated by a subpopulation of AR located at the cell membrane or within the cytoplasm.[2][3] Upon androgen binding, this AR can rapidly activate various downstream signaling cascades, including:

-

Src Kinase Activation: The AR can interact with and activate Src kinase, a non-receptor tyrosine kinase, which in turn can trigger downstream pathways like the mitogen-activated protein kinase (MAPK) cascade.[1][2]

-

PI3K/Akt Pathway: The AR can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical regulator of cell growth and protein synthesis.[3][4]

-

Modulation of Intracellular Calcium: Androgens can induce rapid changes in intracellular calcium concentrations, which can influence a variety of cellular processes.[3]

These non-genomic actions can lead to rapid cellular effects and can also cross-talk with the genomic pathway to modulate gene expression.[3][5]

Therapeutic Uses and Early Clinical Studies

Early clinical research on this compound focused on its anabolic properties and its potential to treat a range of conditions.

Promotion of Weight Gain in Underweight Individuals

One of the earliest and most explored therapeutic applications of this compound was for the promotion of weight gain in underweight individuals due to various etiologies, including post-surgery recovery and chronic illness.[6][7] Clinical studies from the late 1950s and early 1960s investigated the efficacy of this compound in this patient population.

Table 1: Summary of Early Clinical Studies of this compound for Weight Gain

| Study (Year) | Patient Population | Number of Patients | Dosage | Duration | Key Findings |

| Watson et al. (1959)[6] | Underweight individuals | Not specified | Not specified | 6 months | Evaluation of weight gain. |

| Woodford-Williams & Webster (1958)[7] | Four elderly underweight males | 4 | Not specified | Not specified | Anabolic study. |

Note: Detailed quantitative data from these early studies are not consistently available in the accessible literature.

Treatment of Aplastic Anemia

This compound was also investigated for its potential to stimulate erythropoiesis and was used in the treatment of aplastic anemia, a condition characterized by bone marrow failure.[8][9][10] The rationale for its use was based on the ability of androgens to increase the production of red blood cells.

A prospective randomized study by the French Cooperative Group for the Study of Aplastic and Refractory Anemias compared high-dose (1 mg/kg/d) and low-dose (0.2 mg/kg/d) this compound in 110 patients with aplastic anemia.[8] The study found that high-dose androgen therapy was efficient in improving survival and hematological parameters in less severe cases.[8] Another large retrospective study by the European Society for Blood and Marrow Transplantation (EBMT) analyzed 274 patients with bone marrow failure who received androgens, with this compound being one of the frequently used compounds (36% of patients in the inherited BMF group).[11] In patients with acquired bone marrow failure, complete and partial remission rates at 3 months were 6% and 29%, respectively.[11] For inherited bone marrow failure, the complete and partial remission rates at 3 months were 8% and 29%, respectively.[11]

Table 2: Summary of Clinical Data on this compound for Aplastic Anemia

| Study Group/Report | Patient Population | Number of Patients (receiving this compound) | Dosage | Key Hematological Outcomes |

| French Cooperative Group (1986)[8] | Aplastic Anemia | Part of 110 | 1 mg/kg/d (high dose) or 0.2 mg/kg/d (low dose) | High-dose showed efficiency in hematological improvement in less severe cases. |

| EBMT Retrospective Analysis (Pagliuca et al.)[11][12] | Bone Marrow Failure (Acquired and Inherited) | Part of 274 (36% in inherited BMF group) | Not specified | 3-month remission rates (CR+PR) of 35% in acquired and 37% in inherited BMF. |

CR: Complete Remission; PR: Partial Remission

Nitrogen Balance Studies

A key method for quantifying the anabolic effects of steroids in early research was the nitrogen balance study.[13][14][15] A positive nitrogen balance, where nitrogen intake exceeds nitrogen excretion, indicates a state of anabolism and protein synthesis. Several studies in the 1960s investigated the effect of this compound and its esters on nitrogen retention in humans.[13][16]

Experimental Protocols

Detailed experimental protocols from the early clinical studies are often not fully documented in accessible publications. However, based on the methodologies of the time, the following outlines the likely approaches.

Protocol for Nitrogen Balance Studies

Nitrogen balance studies were meticulously conducted to quantify the anabolic effects of this compound.

Objective: To determine the effect of this compound administration on nitrogen retention in human subjects.

Methodology:

-

Subject Selection: Healthy volunteers or patients with specific conditions were recruited.

-

Dietary Control: Subjects were placed on a standardized diet with a constant and known amount of protein (and therefore nitrogen) and calories for the duration of the study. This was crucial for accurate measurement of nitrogen balance.

-

Equilibration Period: An initial period of several days on the controlled diet was necessary to allow the subjects' metabolism to stabilize.

-

Control Period: Following equilibration, a baseline period was conducted where subjects continued the controlled diet, and all urine and feces were collected for nitrogen analysis.

-

Experimental Period: this compound was administered at a specified dose and for a defined period. Urine and feces collection continued.

-

Post-Treatment Period: In some studies, a follow-up period after cessation of the drug was included to observe the return to baseline.

-

Nitrogen Analysis: Total nitrogen content in the diet, urine, and feces was determined using methods such as the Kjeldahl method.

-

Calculation of Nitrogen Balance: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Insensible Nitrogen Losses). Insensible losses (through skin and respiration) were often estimated.

Protocol for Assessing Weight Gain in Underweight Individuals

Objective: To evaluate the efficacy of this compound in promoting weight gain in underweight patients.

Methodology:

-

Patient Selection: Patients with a body weight significantly below the ideal for their height and age were enrolled. The cause of their underweight status was documented.

-

Baseline Assessment: Initial body weight, height, and other relevant clinical parameters were recorded.

-

Treatment: this compound was administered orally at a specified dosage (e.g., 5-30 mg/day) for a predetermined duration (e.g., several weeks to months).[17]

-

Monitoring: Body weight was measured at regular intervals throughout the study. Side effects were also monitored and recorded.

-

Data Analysis: The change in body weight from baseline to the end of the treatment period was calculated and statistically analyzed.

Visualizations

Signaling Pathways of this compound

The following diagrams illustrate the genomic and non-genomic signaling pathways of this compound.

References

- 1. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]

- 3. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]

- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A six-month evaluation of an anabolic drug, this compound, in underweight persons. I. Weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Anabolic Study with this compound in Four Elderly Underweight Males - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androgen therapy in aplastic anaemia: a comparative study of high and low-doses and of 4 different androgens. French Cooperative Group for the Study of Aplastic and Refractory Anemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of androgen therapy in acquired aplastic anemia and other bone marrow failure syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Randomized study of nandrolone therapy for anemias due to bone marrow failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current use of androgens in bone marrow failure disorders: a report from the Severe Aplastic Anemia Working Party of the European Society for Blood and Marrow Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bone marrow failure on steroids: when to use androgens? | Haematologica [haematologica.org]

- 13. STUDIES ON THE NITROGEN BALANCE IN THE HUMAN DURING LONG-TERM TREATMENT WITH DIFFERENT ANABOLIC AGENTS UNDER STRICTLY STANDARDIZED CONDITIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Nitrogen balance studies for the testing of anabolic steroids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The influence of various and rogenic steroids on nitrogen balance and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A QUANTITATIVE EXPRESSION FOR NITROGEN RETENTION WITH ANABOLIC STEROIDS. II. This compound PROPIONATE; COMPARISON WITH TESTOSTERONE PROPIONATE AND this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is this compound used for? [synapse.patsnap.com]

Norethandrolone's progestogenic activity and its implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethandrolone, a synthetic 17α-alkylated anabolic-androgenic steroid derived from 19-nortestosterone, is recognized for its potent muscle-building properties.[1][2] An often-overlooked aspect of its pharmacological profile is its significant progestogenic activity. This technical guide provides an in-depth examination of the progestogenic characteristics of this compound, detailing its interaction with the progesterone receptor, the experimental methods used to assess its activity, and the downstream signaling pathways it modulates. Furthermore, this document explores the clinical and research implications of this progestogenic activity, offering a comprehensive resource for professionals in the fields of pharmacology and drug development.

Introduction

This compound (17α-ethyl-19-nortestosterone) was one of the first orally active anabolic steroids to be developed.[3] While its primary mechanism of action involves binding to and activating the androgen receptor to promote protein synthesis and muscle growth, its structural similarity to progesterone confers notable activity at the progesterone receptor (PR).[2] Understanding this off-target activity is crucial for a complete comprehension of its pharmacological effects and potential side effects. The progestogenic activity of 19-nortestosterone derivatives like this compound can influence a range of physiological processes, including the reproductive system, and may contribute to its overall therapeutic and adverse effect profile.[4][5]

Progestogenic Activity of this compound: Quantitative Data

| Compound | Progesterone Receptor (PR) Relative Binding Affinity (%) | Androgen Receptor (AR) Relative Binding Affinity (%) | Notes |

| This compound | Not available | Not available | Known to possess strong progestogenic activity.[3] |

| Progesterone | 100 | <0.1 | Endogenous progestogen. |

| Norethisterone | 155-156 | 43-45 | A structurally related 19-nortestosterone derivative.[6] |

| Levonorgestrel | 170 | 84-87 | A potent synthetic progestin.[6] |

| Nandrolone | 20 | 154-155 | The parent compound of this compound.[6] |

Experimental Protocols for Assessing Progestogenic Activity

The progestogenic activity of a compound like this compound can be determined through a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Progesterone Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled progestin for binding to the progesterone receptor.

Objective: To determine the relative binding affinity of this compound for the human progesterone receptor.

Materials:

-

Human progesterone receptor (recombinant or from a suitable cell line like T47D).

-

[³H]-Progesterone (radioligand).

-

This compound.

-

Unlabeled progesterone (for standard curve).

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation fluid and vials.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled progesterone in the assay buffer. Prepare a working solution of [³H]-Progesterone.

-

Incubation: In a microplate, combine the progesterone receptor preparation, [³H]-Progesterone, and either this compound, unlabeled progesterone, or buffer (for total binding control). Include a set of wells with an excess of unlabeled progesterone to determine non-specific binding.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-Progesterone from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or charcoal-dextran adsorption.

-

Quantification: Add scintillation fluid to the separated bound fraction and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated by comparing the IC50 of this compound to that of progesterone.

Experimental Workflow for Progesterone Receptor Competitive Binding Assay

T47D Cell-Based Progesterone Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene.

Objective: To determine the functional progestogenic activity of this compound in a cellular context.

Materials:

-

T47D human breast cancer cell line (expresses endogenous PR).[7]

-

A reporter plasmid containing a progesterone response element (PRE) linked to a luciferase or other reporter gene.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

Progesterone (positive control).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture T47D cells in appropriate medium. Transfect the cells with the PRE-reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound, progesterone, or vehicle control.

-

Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the cellular components, including the expressed reporter protein.

-

Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (e.g., luminescence) using a luminometer.

-

Data Analysis: Normalize the reporter activity to a control for cell viability or transfection efficiency. Plot the dose-response curve for this compound and determine the EC50 value (the concentration that produces 50% of the maximal response).

Experimental Workflow for T47D PR Transactivation Assay

Signaling Pathways Modulated by Progestogenic Activity

Upon binding to the progesterone receptor, this compound, acting as an agonist, initiates a cascade of molecular events that ultimately alter gene expression. The progesterone receptor is a nuclear receptor that, in its inactive state, is complexed with heat shock proteins in the cytoplasm.

Signaling Pathway of Progesterone Receptor Activation

References

- 1. What are the side effects of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antigonadotropic activity of progestins (19-nortestosterone and 19-norprogesterone derivatives) is not mediated through the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Norethandrolone Administration in Rodent Muscle Wasting Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of norethandrolone in established rodent models of muscle wasting. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other anabolic agents in combating muscle atrophy.

Introduction